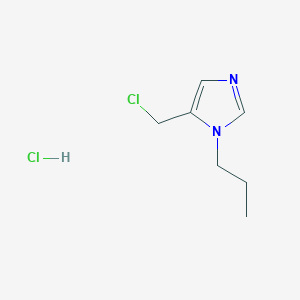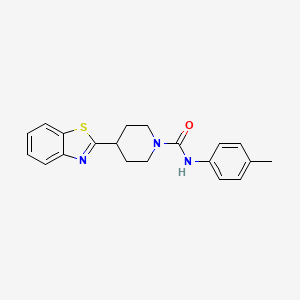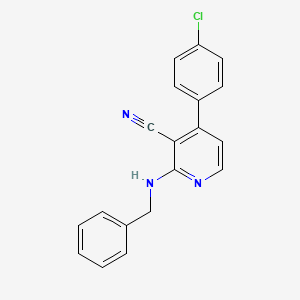
5-(chloromethyl)-1-propyl-1H-imidazole hydrochloride
Übersicht
Beschreibung
The compound "5-(chloromethyl)-1-propyl-1H-imidazole hydrochloride" is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, a facile one-step synthesis method has been developed for 5-chloro-imidazo[1,5-a]quinazoline, which is structurally related to the compound of interest, by cyclization of N-acylanthranilic acid with amino acetamide or amino-acetonitrile in the presence of POCl3 under microwave irradiation . Although this method does not directly pertain to the synthesis of "this compound," it provides insight into the cyclization reactions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a chloromethyl group, which can be further functionalized. For example, the 5-chloromethyl group in related compounds has been shown to undergo displacement reactions, suggesting that the chloromethyl group in "this compound" could also be reactive and amenable to further chemical modifications .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. The 1-methyl-2-chloromethyl-5-nitroimidazole, a compound with some structural similarities, reacts with tertiary nitronate anions to afford 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, following the SRN1 mechanism and base-promoted nitrous acid elimination . Additionally, 1-aryl-4-chloro-5-chloromethyl-1H-imidazoles have been shown to react with nucleophiles such as sodium azide, secondary amines, thiols, and triphenylphosphine, indicating that the chloromethyl group is a reactive site for substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would likely include high reactivity of the chloromethyl group, as evidenced by the reactions of structurally related compounds . The presence of the propyl group may confer additional lipophilicity compared to other imidazole derivatives. The hydrochloride salt form suggests that the compound would be soluble in polar solvents and could have enhanced stability or different pharmacokinetic properties compared to its free base form.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound is used in the synthesis of various chemical structures. For instance, it was involved in the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, prepared in a multi-step process (Kudzma & Turnbull, 1991).
- It has been utilized in the synthesis of transition metal complexes, demonstrating its role in creating diverse chemical compounds (Verma et al., 2010).
DNA Interaction and Potential Antitumor Activity
- The compound has been explored in the context of DNA interaction. Pyrrole-imidazole polyamides conjugated with 1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI) targeting human telomere repeat sequences showed potential as antitumor drugs (Sasaki et al., 2006).
Antimicrobial and Antibacterial Studies
- The compound's derivatives have been studied for their antimicrobial activities. For example, novel benzimidazole-pyrazoline hybrid molecules derived from it have shown anti-diabetic potential and α-glucosidase inhibition activity, indicating its utility in the medicinal field (Ibraheem et al., 2020).
- Its derivatives have also demonstrated potent antimicrobial activity, particularly against certain strains of bacteria (Alasmary et al., 2015).
Applications in Other Fields
- The compound has found applications in other scientific domains as well, such as corrosion inhibition studies. For example, pyrazole derivatives involving this compound were investigated for their anticorrosion activity in steel, showing significant efficiency (Ouali et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-propylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-3-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVSCNRYKDBICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037515.png)
![4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037518.png)


![7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3037522.png)

![2,6-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B3037525.png)
![8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B3037526.png)
![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B3037530.png)
![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)
methanone](/img/structure/B3037533.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole](/img/structure/B3037534.png)
![(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone](/img/structure/B3037537.png)
![(4-Chlorophenyl)(4-hydroxy-4-{[(3-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B3037538.png)